molecular formula C7H10O B14324093 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene CAS No. 110411-18-2

3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene

Cat. No.: B14324093
CAS No.: 110411-18-2
M. Wt: 110.15 g/mol
InChI Key: YLBCNQXOLMLODK-UHFFFAOYSA-N
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Description

3-Methyl-7-oxabicyclo[410]hept-3-ene is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium . Another method involves the formation of self-assembled monolayers of (3-aminopropyl) triethoxysilane on a Si–OH surface, followed by bonding of the EHDA monomer to the Si-APTES surface .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes mentioned above can be scaled up for industrial applications, particularly the catalytic hydrogenation method, which is commonly used in large-scale chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in cationic polymerization reactions to form crosslinked insoluble thermosets .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen for catalytic hydrogenation, metallic sodium for isomerization, and various catalysts for polymerization reactions. Conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions. For example, cationic polymerization can yield crosslinked thermosets, while oxidation and reduction reactions can produce various functionalized derivatives of the compound.

Mechanism of Action

The mechanism of action of 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene in biological systems involves its interaction with specific molecular targets. For instance, in the context of COVID-19, the compound’s derivatives inhibit the main protease by cleaving viral polyproteins at specific sites, thereby preventing the replication and assembly of new viral particles .

Comparison with Similar Compounds

Similar Compounds:

  • 7-Oxabicyclo[4.1.0]heptane
  • 7-Oxabicyclo[2.2.1]heptane
  • 6-Oxabicyclo[3.1.0]hexane

Uniqueness: 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene is unique due to its specific structural features and the presence of a methyl group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various applications, particularly in drug development and material science.

Properties

CAS No.

110411-18-2

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

3-methyl-7-oxabicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C7H10O/c1-5-2-3-6-7(4-5)8-6/h2,6-7H,3-4H2,1H3

InChI Key

YLBCNQXOLMLODK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C1)O2

Origin of Product

United States

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